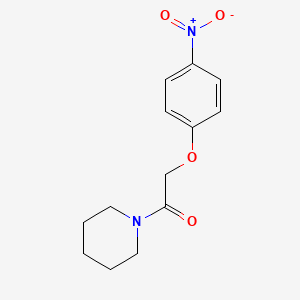
Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate
Übersicht
Beschreibung
Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate is a complex organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzamido-4-phenylthiazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of ethyl 2-amino-4-phenylthiazole-5-carboxylate. This intermediate can be synthesized through a cyclization reaction involving ethyl acetoacetate, thiourea, and a suitable brominating agent such as N-bromosuccinimide .
Once the intermediate is obtained, it undergoes a benzoylation reaction to introduce the benzamido group. This step involves reacting the intermediate with benzoyl chloride in the presence of a base like pyridine or triethylamine . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of ethyl 2-benzamido-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The benzamido and phenyl groups can facilitate binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiazole ring’s nitrogen and sulfur atoms can participate in hydrogen bonding and coordination with metal ions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-amino-4-phenylthiazole-5-carboxylate: This compound is a precursor in the synthesis of ethyl 2-benzamido-4-phenylthiazole-5-carboxylate and shares a similar thiazole core structure.
2-Aminothiazole: A simpler thiazole derivative with broad applications in medicinal chemistry.
Benzothiazole: Another thiazole derivative with a fused benzene ring, known for its diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of benzamido and phenyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
ethyl 2-benzamido-4-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-2-24-18(23)16-15(13-9-5-3-6-10-13)20-19(25-16)21-17(22)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJOFLJTZSCASF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Oxo-2-(2-phenylsulfanylanilino)ethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2848692.png)
![2-(2,4-Difluorophenyl)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2848693.png)


![4-[[(E)-2-phenylethenyl]sulfonylamino]-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide](/img/structure/B2848699.png)

![N-[(2-fluorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2848702.png)


![3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)-N-propan-2-ylpropanamide](/img/structure/B2848707.png)
![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2848710.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide](/img/structure/B2848711.png)
![(3,6-Dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2848712.png)
